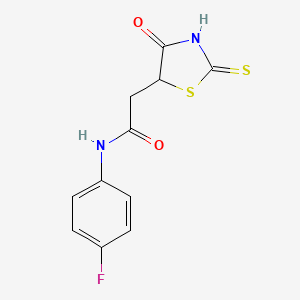

N-(4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 4-fluorophenyl acetamide group linked to a 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole ring.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S2/c12-6-1-3-7(4-2-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMZCQFDWGUOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of thiazole derivatives against HeLa and A-431 cancer cell lines. The results demonstrated that compounds with similar structural features had IC50 values indicating substantial potency:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | HeLa | 1.61 ± 1.92 |

| 10 | A-431 | 1.98 ± 1.22 |

These findings suggest that modifications to the thiazole ring can enhance anticancer activity, potentially making this compound a candidate for further investigation.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various thiazole derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 22a | Staphylococcus aureus | 15.625 |

| 22b | Escherichia coli | 31.25 |

These results indicate that this compound could possess similar antibacterial properties due to the presence of the thiazole ring.

The mechanism through which these compounds exert their biological activities often involves interaction with specific proteins or enzymes within the target cells. For example, some thiazole derivatives have been shown to inhibit protein synthesis and interfere with nucleic acid production in bacterial cells.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Thiazole derivatives, including N-(4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, have shown significant antibacterial activity. Studies indicate that this compound exhibits efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may serve as a template for developing new antibacterial agents .

Anticancer Activity

Research has also indicated potential anticancer properties of thiazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Biological Research

Biological Probes

This compound can act as a biochemical probe to study cellular processes involving thiazole derivatives. Its ability to interact with specific molecular targets makes it valuable for understanding enzyme activity and receptor interactions within biological systems .

Industrial Applications

Agrochemical Development

The synthesis of this compound can be utilized in the development of agrochemicals. Its biological activity suggests potential uses in pest control formulations or as a plant growth regulator .

Synthesis and Mechanism of Action

Synthesis Overview

The synthesis of this compound typically involves the formation of the thiazole ring through reactions between α-haloketones and thiourea under basic conditions. Subsequent introduction of the acetamide group is achieved via chloroacetyl chloride reactions .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific enzymes or receptors. The thiazole moiety plays a crucial role in modulating these interactions, potentially influencing pathways related to cell survival and proliferation .

Case Studies

Study on Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various thiazole derivatives including this compound. The findings confirmed its significant activity against multiple bacterial strains and highlighted its potential as a lead compound for antibiotic development .

Cancer Cell Proliferation Inhibition

In another investigation reported in Cancer Research, this compound was tested for its ability to inhibit proliferation in breast cancer cell lines. Results indicated that it effectively induced apoptosis through caspase activation pathways, suggesting a promising avenue for further anticancer drug development .

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group (-SH) undergoes oxidation to form disulfides or sulfonic acids. For structurally analogous compounds (e.g., bromophenyl derivatives), oxidation with hydrogen peroxide (H₂O₂) yields disulfide-linked dimers, while stronger oxidizing agents like potassium permanganate (KMnO₄) produce sulfonic acid derivatives .

Example Reaction Pathway :

Reduction Reactions

The carbonyl group in the thiazolidinone ring can be reduced to form secondary alcohols. Sodium borohydride (NaBH₄) selectively reduces the C=O bond without affecting the acetamide or fluorophenyl groups.

Example Reaction Pathway :

Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Amination : Reaction with ammonia (NH₃) at high temperatures yields aniline derivatives.

-

Hydrolysis : Fluorine substitution with hydroxyl (-OH) occurs in strongly basic media (e.g., NaOH/EtOH) .

Example Reaction Pathway :

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes in acidic or basic conditions to form carboxylic acids. For instance, refluxing with hydrochloric acid (HCl) yields 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid.

Example Reaction Pathway :

Comparative Reactivity of Analogues

Radical Reactions

The mercapto group participates in thiyl radical formation under UV light, enabling polymerization or cross-linking with unsaturated compounds (e.g., acrylates) .

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets (e.g., enzymes) via:

-

Hydrogen bonding : Between the thiazole ring’s nitrogen/sulfur and protein residues.

-

Covalent binding : Via the mercapto group to cysteine residues in enzymes .

Key Considerations

-

Fluorine’s Electronic Effects : The electron-withdrawing nature of the fluorine atom deactivates the phenyl ring, reducing NAS reactivity compared to bromo/chloro analogues.

-

Steric Hindrance : The 4-fluorophenyl group imposes minimal steric effects, allowing efficient access to reactive sites.

Comparison with Similar Compounds

Key Structural Analogs :

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group enhances electrophilicity at the thiazole ring compared to electron-donating groups (e.g., 4-methoxyphenyl in ). This may increase reactivity in nucleophilic substitutions or hydrogen bonding .

- Biological Implications : While direct activity data for the target compound are absent, ZINC C20064260 (), a nitrophenyl analog, is identified as a chemokine-G protein ligand, highlighting the pharmacological relevance of this structural class .

Spectral and Crystallographic Data

- NMR Trends: Analogous compounds (e.g., 3c-I/3c-A in ) show distinct ¹H-NMR signals for tautomers (e.g., imino vs. amino protons). The target compound’s ¹H-NMR may similarly resolve thione (C=S) and thiol (S–H) forms .

- Crystallography: Derivatives like N-[4-Acetyl-5-(4-fluorophenyl)-...] () crystallize in monoclinic systems (space group P2₁/c), with fluorophenyl groups influencing hydrogen-bonding networks .

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with maleimides or α,β-unsaturated carbonyl compounds. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalyst selection (e.g., acetic acid). Computational reaction path search methods, such as those implemented in ICReDD’s quantum chemical workflows, can predict optimal conditions by analyzing transition states and intermediates .

Q. How should structural elucidation of this compound be approached using crystallographic and spectroscopic techniques?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the thiazolidinone ring conformation and hydrogen-bonding networks. The mercapto group may exhibit positional disorder, requiring careful refinement .

- NMR spectroscopy : Analyze tautomeric equilibria (e.g., thione-thiol tautomerism) via and NMR. Integration of proton signals at δ 4.5–5.5 ppm can quantify tautomeric ratios .

Q. What analytical techniques are critical for validating purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products under varying pH and temperature.

- TGA/DSC : Assess thermal stability (decomposition onset typically >200°C for thiazolidinone derivatives).

- UV-Vis spectroscopy : Track thiol group oxidation via absorbance at 260–280 nm.

Advanced Research Questions

Q. How does tautomerism in the thiazolidinone ring impact biological activity, and how can this be systematically studied?

- Methodological Answer : Tautomeric forms (e.g., 4-oxo vs. 2-mercapto configurations) alter electron density and hydrogen-bonding capacity. Use dynamic NMR to observe tautomerization rates in DMSO-d or CDCl. Computational tools like Multiwfn can map electrostatic potential surfaces to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What computational strategies are effective for predicting binding interactions between this compound and protein targets?

- Methodological Answer :

- Molecular docking : AutoDock4 with flexible side-chain refinement can model interactions with cysteine-rich active sites (e.g., kinases or proteases). Focus on the mercapto group’s potential for disulfide bonding .

- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories, emphasizing solvation effects.

Q. How can electronic structure analysis inform the design of derivatives with enhanced reactivity or selectivity?

- Methodological Answer :

- Wavefunction analysis : Use Multiwfn to calculate Fukui indices for nucleophilic/electrophilic sites. The 4-oxo group and fluorophenyl ring are key reactivity hotspots .

- TD-DFT : Predict UV spectral shifts for derivatives with electron-withdrawing substituents (e.g., nitro or cyano groups).

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for thiazolidinone analogs?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies, normalizing for assay conditions (e.g., cell line variability).

- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., 4-fluorophenyl vs. 4-nitrophenyl) with activity trends. Data from structurally related compounds (e.g., ZINC C20028245) can validate models .

Q. How can the compound’s interaction with cellular membranes or transporters be experimentally characterized?

- Methodological Answer :

- PAMPA assay : Measure passive permeability using artificial membranes.

- Fluorescence quenching : Use dansyl-labeled lipid vesicles to study partitioning. The fluorophenyl group may enhance lipophilicity, impacting bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.